KU-0058948

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

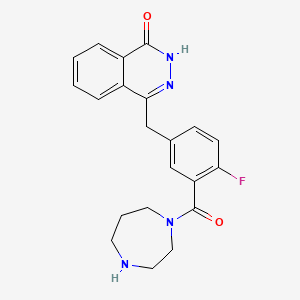

4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEPGGJUGUMFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of KU-0058948: A Technical Guide to a Potent PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0058948 is a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. Its mechanism of action is centered on the disruption of the DNA damage response (DDR), leading to synthetic lethality in cancer cells with pre-existing defects in homologous recombination (HR), a critical DNA double-strand break repair pathway. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA repair. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient repair of the SSB.

In cancer therapy, inhibiting PARP has emerged as a promising strategy. The rationale lies in the concept of synthetic lethality. Many cancers harbor mutations in genes essential for specific DNA repair pathways, such as the BRCA1 and BRCA2 genes, which are critical for HR-mediated repair of double-strand breaks (DSBs). When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs. The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death.

This compound: A Potent Dual Inhibitor of PARP1 and PARP2

This compound distinguishes itself as a potent inhibitor of both PARP1 and PARP2. This dual inhibition is critical as both enzymes are activated by DNA damage and have overlapping functions in the DDR.

Quantitative Potency of this compound

The inhibitory activity of this compound has been quantified against several PARP family members, demonstrating its high potency and selectivity.

| Target Enzyme | IC50 (nM) |

| PARP1 | 3.4[1] |

| PARP2 | 1.5[1] |

| PARP3 | 40[1] |

| PARP4 | 1,200[1] |

| Tankyrase | >10,000[1] |

Core Mechanism of Action: Induction of Synthetic Lethality

The primary mechanism of action of this compound is the induction of synthetic lethality in cancer cells with deficient homologous recombination repair.[2] This process can be broken down into several key steps:

-

Inhibition of PARP Catalytic Activity: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.

-

PARP Trapping: Beyond catalytic inhibition, this compound and other PARP inhibitors have been shown to "trap" PARP enzymes on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic.

-

Accumulation of Single-Strand Breaks: The inhibition of PARP-mediated SSB repair leads to an accumulation of these lesions.

-

Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters the unrepaired SSBs, leading to their collapse and the formation of more complex and lethal DSBs.

-

Synthetic Lethality in HR-Deficient Cells: In cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the DSBs cannot be repaired, leading to chromosomal instability, cell cycle arrest, and ultimately apoptosis.

Caption: Signaling pathway of this compound action.

Synergistic Interactions: Enhancement with HDAC Inhibitors

Preclinical studies have demonstrated a synergistic cytotoxic effect when this compound is combined with histone deacetylase (HDAC) inhibitors, such as MS-275, particularly in acute myeloid leukemia (AML).[2] The proposed mechanisms for this synergy include:

-

Acetylation of PARP1: HDAC inhibitors can lead to the acetylation of PARP1, which may enhance its trapping on DNA.

-

Downregulation of DNA Repair Proteins: HDAC inhibitors can suppress the expression of key DNA repair proteins, further compromising the cell's ability to handle DNA damage.

-

Increased Chromatin Accessibility: By altering chromatin structure, HDAC inhibitors may increase the accessibility of DNA to damaging agents and PARP inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after exposure to a cytotoxic agent.

Caption: Workflow for a clonogenic survival assay.

Protocol:

-

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing viable cells to form colonies.

-

Fixation and Staining: Aspirate the medium, wash the wells with phosphate-buffered saline (PBS), and fix the colonies with 100% methanol for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group using the following formulas:

-

PE = (Number of colonies counted / Number of cells seeded) x 100%

-

SF = (Number of colonies counted / (Number of cells seeded x PE))

-

Western Blot Analysis for PARP Activity

This technique is used to detect the levels of PARylation (a marker of PARP activity) and the cleavage of PARP1 (a marker of apoptosis).

Caption: Workflow for Western blot analysis of PARP activity.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for PAR, total PARP1, and cleaved PARP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.

Conclusion

This compound is a potent PARP1/2 inhibitor that effectively induces synthetic lethality in cancer cells with homologous recombination deficiency. Its well-defined mechanism of action, coupled with its high potency, makes it a valuable tool for both basic research into DNA damage response pathways and for the development of targeted cancer therapies. The synergistic potential with other agents, such as HDAC inhibitors, further broadens its therapeutic applicability. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other PARP inhibitors.

References

KU-0058948: A Technical Guide to its Role in DNA Damage Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058948 is a potent and specific inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1, an enzyme central to the repair of DNA single-strand breaks (SSBs).[1][2] The inhibition of PARP1 by this compound represents a key therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, most notably the homologous recombination (HR) pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on DNA damage repair, and detailed methodologies for its study.

Mechanism of Action: Synthetic Lethality

The primary mechanism through which this compound exerts its anti-cancer effects is by inducing synthetic lethality. In healthy cells, SSBs are efficiently repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. When PARP1 is inhibited by this compound, these SSBs persist and, during DNA replication, can degenerate into more cytotoxic DNA double-strand breaks (DSBs).

In cells with a functional HR pathway, these DSBs can be effectively repaired. However, in cancer cells with mutations in HR-related genes, such as BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells is the essence of the synthetic lethal approach.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

| Enzyme | IC50 (nM) |

| PARP1 | 3.4[1][2] |

Table 2: Cellular Effects of this compound in Myeloid Leukemia Cells

| Cell Line | Treatment | Effect | Reference |

| Primary Myeloid Leukemic Cells | This compound | Induction of apoptosis and cell cycle arrest | [2] |

| Myeloid Leukemic Cell Lines | This compound | Induction of apoptosis and cell cycle arrest | [2] |

| P39 and Mutz-3 | This compound in combination with MS275 (HDAC inhibitor) | Potentiated cytotoxicity | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Signaling Pathway of PARP Inhibition by this compound in HR-Deficient Cells

Caption: Mechanism of synthetic lethality induced by this compound in HR-deficient cells.

Experimental Workflow for Assessing Cell Viability (Clonogenic Assay)

References

A Technical Guide on the Role of KU-0058948 in Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KU-0058948 is a potent and specific inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1, with an IC50 value of 3.4 nM.[1][2] It has demonstrated efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, especially those with defects in DNA repair pathways, such as BRCA mutations.[1][2][3] This document provides an in-depth analysis of the molecular mechanisms by which this compound triggers apoptosis, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical signaling and experimental workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of this compound is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). In normal cells, if PARP is inhibited, the cell can still repair DNA damage using the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the defective HR pathway results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as "synthetic lethality."[3]

While PARP inhibition is the primary trigger, the subsequent apoptotic cascade involves the modulation of key regulatory proteins, particularly the Bcl-2 family, and the activation of caspases.

Apoptotic Signaling Pathway Induced by this compound

Treatment with this compound initiates a cascade of events that converge on the intrinsic (mitochondrial) pathway of apoptosis.

-

DNA Damage Accumulation: Inhibition of PARP1 by this compound leads to an accumulation of DNA damage.[3]

-

Checkpoint Activation: This damage activates cell cycle checkpoint sensors (e.g., ATM, Chk1/Chk2), leading to cell cycle arrest.[4]

-

Modulation of Bcl-2 Family Proteins: Persistent DNA damage signaling alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5][6] This can occur through transcriptional regulation or post-translational modifications. The equilibrium shifts to favor the pro-apoptotic members.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the mitochondrial outer membrane, forming pores and leading to MOMP.[6][7]

-

Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors (like Smac/DIABLO) from the mitochondrial intermembrane space into the cytosol.[8]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.[5]

-

Execution Phase: Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[9][10]

-

Substrate Cleavage and Cell Death: Effector caspases cleave a multitude of cellular substrates, including PARP itself (leading to cleaved PARP, a hallmark of apoptosis), resulting in the characteristic morphological and biochemical changes of apoptosis.[4][9]

Quantitative Data Summary

The efficacy of this compound can be quantified by its inhibitory concentration, its effect on cell viability, and its ability to induce apoptosis. The following tables summarize representative data.

Table 1: Inhibitory Concentration of this compound

| Target | IC50 | Cell Line / Condition |

|---|

| PARP1 | 3.4 nM | Enzyme Assay[1][2] |

Table 2: Apoptosis Induction in Myeloid Leukemia Cells

| Cell Type | Treatment | Result |

|---|---|---|

| Primary Myeloid Leukemic Cells | This compound | Induces apoptosis[1][2] |

| Myeloid Leukemic Cell Lines | this compound | Induces cell cycle arrest & apoptosis[1][2] |

Table 3: Key Protein Expression Changes Post-Treatment (Illustrative)

| Protein Marker | Change Detected by Western Blot | Implication |

|---|---|---|

| Cleaved Caspase-3 | Increased[4] | Activation of executioner caspase |

| Cleaved Caspase-9 | Increased[11] | Activation of initiator caspase |

| Cleaved PARP | Increased[4][9] | Hallmarker of caspase-mediated apoptosis |

| γ-H2AX | Increased[4] | Marker of DNA double-strand breaks |

| Bcl-2 | Decreased | Downregulation of anti-apoptotic factors |

| Bax | Increased | Upregulation of pro-apoptotic factors |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial. Below are detailed protocols for key assays used to evaluate the apoptotic effects of this compound.

Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane leaflet, where it is bound by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic/necrotic cells).[12]

Protocol:

-

Cell Seeding & Treatment: Seed 1 x 10⁶ cells in an appropriate culture flask or plate. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound and controls for the specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells to ensure all apoptotic cells are collected.[12][15]

-

Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC). Add 5 µL of PI Staining Solution (e.g., 1 mg/mL stock).[12][16]

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]

-

Analysis: Immediately before analysis, add 400 µL of 1X Annexin V Binding Buffer to each tube.[18] Analyze the samples on a flow cytometer.

-

Viable Cells: Annexin V- / PI-

-

Early Apoptotic Cells: Annexin V+ / PI-

-

Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

-

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[9][10]

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing a protease and phosphatase inhibitor cocktail.[15] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).[9]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 8-12% depending on target protein size) and separate the proteins by electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again three times with TBST. Apply an ECL chemiluminescence detection reagent and visualize the protein bands using an imaging system.[15] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in cancer cells, particularly those harboring defects in the homologous recombination DNA repair pathway. Its mechanism is rooted in the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair leads to the formation of lethal double-strand breaks. This damage triggers the intrinsic mitochondrial apoptotic cascade, characterized by the activation of caspases and cleavage of key cellular substrates. The experimental protocols and data presented herein provide a robust framework for researchers to investigate and leverage the pro-apoptotic properties of this compound in preclinical cancer models. Future research should continue to explore synergistic combinations with other chemotherapeutics and further delineate the specific genetic backgrounds that confer maximum sensitivity to this class of inhibitors.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative molecular analysis of DNA damage response, cell cycle progression, viability and apoptosis of malignant granulosa cells exposed to gemcitabine and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 15. researchgate.net [researchgate.net]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 17. bosterbio.com [bosterbio.com]

- 18. kumc.edu [kumc.edu]

The Role of KU-0058948 in Exploiting Synthetic Lethality in BRCA-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the poly(ADP-ribose) polymerase (PARP) inhibitor, KU-0058948, and its application in the study of synthetic lethality in BRCA-deficient cancer cells. This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying biological pathways.

Core Concept: Synthetic Lethality

Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while a single event alone is viable. In the context of BRCA-deficient cancers, the two genetic events are the loss-of-function mutation in BRCA genes and the pharmacological inhibition of PARP enzymes.

BRCA1 and BRCA2 are critical proteins in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Cells with BRCA mutations are deficient in HR and rely heavily on alternative DNA repair pathways, such as base excision repair (BER), for survival. PARP enzymes are key players in the BER pathway.

Mechanism of Action of this compound

This compound is a potent inhibitor of PARP1 and PARP2 enzymes. By inhibiting PARP, this compound prevents the repair of single-strand breaks (SSBs) that arise spontaneously during cellular metabolism. These unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication. In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in BRCA-deficient cells, the absence of a functional HR pathway leads to an accumulation of DSBs, genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This selective killing of BRCA-mutant cells by a PARP inhibitor is a prime example of synthetic lethality in cancer therapy.

Quantitative Efficacy of this compound

The efficacy of this compound is markedly increased in cancer cells with deficiencies in BRCA genes. The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) and survival fractions (SF50) of this compound in various cell lines.

| Cell Line | BRCA Status | IC50 (nM) | SF50 (nM) | Reference |

| CAPAN-1 | BRCA2 deficient | 3.4 | 2.6 | [2] |

| Brca2 deficient mouse ES cells | Brca2 deficient | - | 12 | [2] |

| Brca2 wild-type mouse ES cells | Brca2 proficient | - | 15,000 | [2] |

| MCF7 (BRCA2 depleted) | BRCA2 proficient (depleted) | - | Significantly lower than proficient cells | [2] |

| MCF7 | BRCA proficient | - | 1,300 | [2] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to study the effects of this compound on BRCA-deficient cells.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

-

BRCA-deficient and proficient cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.

-

Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24 hours or continuous exposure).

-

-

Colony Formation:

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

When colonies are visible (typically >50 cells), aspirate the medium and wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100.

-

Calculate the surviving fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE/100)).

-

Plot the SF against the drug concentration to generate a dose-response curve and determine the SF50 value.

-

PARP Activity Assay

This assay measures the enzymatic activity of PARP in cell lysates and the inhibitory effect of this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

PARP activity assay kit (commercially available, e.g., using NAD+ consumption or PAR polymer detection)

-

This compound

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

PARP Activity Measurement:

-

Follow the manufacturer's instructions for the chosen PARP activity assay kit. Typically, this involves:

-

Incubating a defined amount of cell lysate with a reaction mixture containing NAD+ and a DNA substrate.

-

For inhibitor studies, pre-incubate the lysate with various concentrations of this compound before adding the reaction mixture.

-

Stopping the reaction and measuring the output (e.g., fluorescence, colorimetric signal, or radioactivity) using a microplate reader.

-

-

-

Data Analysis:

-

Normalize the PARP activity to the protein concentration of the lysate.

-

For inhibitor studies, plot the percentage of PARP activity against the concentration of this compound to determine the IC50 value.

-

Immunofluorescence for DNA Damage Markers (γ-H2AX and RAD51)

This method visualizes and quantifies the formation of DNA double-strand breaks (γ-H2AX foci) and the recruitment of homologous recombination proteins (RAD51 foci) in response to this compound treatment.

Materials:

-

Cells grown on coverslips in multi-well plates

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-γ-H2AX, anti-RAD51)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells grown on coverslips with this compound or vehicle control.

-

Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields of view for each condition.

-

Quantify the number of γ-H2AX or RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Synthetic lethality in BRCA deficient cells.

Caption: Clonogenic survival assay workflow.

Caption: DNA damage response visualization workflow.

References

Investigating the Cellular Effects of PARP Inhibition with KU-0058948: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of KU-0058948, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document details the molecular mechanisms of action, summarizes key quantitative data on its anti-cancer activities, provides detailed experimental protocols for its investigation, and visualizes the associated cellular pathways.

Core Concepts: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, in particular, detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[1] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2]

In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells harboring defects in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[1][3] This concept, known as synthetic lethality , forms the basis of the therapeutic strategy for PARP inhibitors like this compound.

This compound is a specific and potent PARP1 inhibitor with an IC50 of 3.4 nM.[4] Its mechanism of action is centered on inducing apoptosis and cell cycle arrest, particularly in cancer cells with deficiencies in the HR DNA repair pathway.[5][6]

Quantitative Data on the Cellular Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle distribution in various myeloid leukemia cell lines and primary patient samples.

Table 1: IC50 Values of this compound in Myeloid Leukemia Cells

| Cell Line/Primary Sample | IC50 (nM) | Assay Type | Reference |

| P39 (AML cell line) | ~10 | Clonogenic Assay | [6] |

| Mutz-3 (AML cell line) | ~100 | Clonogenic Assay | [6] |

| Primary AML Patient 1 | ~10 | Trypan Blue Exclusion | [6] |

| Primary AML Patient 2 | ~100 | Trypan Blue Exclusion | [6] |

Table 2: Induction of Apoptosis by this compound in P39 Myeloid Leukemia Cells

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |

| Control | - | 2.5 | 3.1 | [6] |

| This compound | 1 | 21.8 | 14.5 | [6] |

Table 3: Effect of this compound on Cell Cycle Distribution in P39 Cells (Sub-G1 Analysis)

| Treatment | Concentration (nM) | Duration (h) | Apoptotic Index (Sub-G1/(Sub-G1+G1)) | Reference |

| Control | - | 120 | ~0.1 | [5] |

| This compound | 100 | 120 | ~0.4 | [5] |

Table 4: Synergistic Cytotoxicity of this compound with MS275 (HDAC Inhibitor)

| Cell Line/Primary Sample | Combination | Combination Index (CI) | Interpretation | Reference |

| P39 | This compound + MS275 | < 0.8 | Synergy | [6] |

| Mutz-3 | This compound + MS275 | < 0.8 | Synergy | [6] |

| Primary AML Patient 1 | This compound + MS275 | < 0.8 | Synergy | [6] |

| Primary AML Patient 2 | This compound + MS275 | < 0.8 | Synergy | [6] |

| HL60 | This compound + MS275 | > 1.0 | No Synergy | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound via PARP inhibition and synthetic lethality.

Caption: A typical experimental workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells of interest

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect cells by trypsinization (if adherent) and centrifugation.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent PARP inhibitor that demonstrates significant anti-cancer activity, particularly in myeloid leukemia cells with defects in homologous recombination. Its ability to induce apoptosis and cell cycle arrest underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the cellular and molecular effects of this compound and other PARP inhibitors in the context of cancer drug development.

References

- 1. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Antagonism and Single Agent Dominance Result from Differences in Death Kinetics | Semantic Scholar [semanticscholar.org]

- 3. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes | Haematologica [haematologica.org]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haematologica.org [haematologica.org]

- 6. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

KU-0058948: A Targeted Approach in Acute Myeloid Leukemia (AML) through Synthetic Lethality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical applications of KU-0058948, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, in the context of acute myeloid leukemia (AML) research. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the methodologies cited.

Core Concept: Exploiting DNA Repair Deficiencies in AML

This compound functions as a specific and potent inhibitor of PARP1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand DNA breaks (DSBs), the inhibition of PARP1 by this compound leads to the accumulation of unrepaired DSBs during DNA replication. This accumulation triggers cell cycle arrest and ultimately apoptosis, a concept known as synthetic lethality.[1][2] Certain AML subtypes are known to harbor defects in the HR pathway, making them particularly susceptible to PARP inhibition.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in AML cell lines and primary patient samples.

Table 1: In Vitro Cytotoxicity of this compound in Myeloid Leukemia Cell Lines

| Cell Line | Type | IC50 (μM) after 5 days |

| P39 | Myeloid Leukemia | 0.01 |

| Mutz-3 | Myeloid Leukemia | 0.01 |

| K562 | Chronic Myeloid Leukemia | >1 |

| LAMA-84 | Chronic Myeloid Leukemia | >1 |

Data extracted from Gaymes TJ, et al. Haematologica. 2009.[2]

Table 2: Effect of this compound on Primary AML Cells

| Patient Sample | Response to 1 μM this compound (5 days) |

| AML Patient 1 | Sensitive |

| AML Patient 2 | Sensitive |

| AML Patients 3-12 | Insensitive |

Data extracted from Gaymes TJ, et al. Haematologica. 2009.[2]

Table 3: Synergistic Cytotoxicity of this compound with MS275 (HDAC Inhibitor)

| Cell Line/Sample | Treatment | Apoptotic Index (sub-G1 fraction) |

| Primary AML cells (Patient 2) | This compound (variable) | Dose-dependent increase |

| This compound + 50 nM MS275 | Significant potentiation of apoptosis |

Data extracted from Gaymes TJ, et al. Haematologica. 2009.[2]

Table 4: Effect of this compound on Cell Cycle Distribution in AML Cells

| Cell Line | Treatment (1 μM this compound) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| P39 | Control | 45 | 35 | 20 |

| This compound | 30 | 50 | 20 | |

| Mutz-3 | Control | 50 | 30 | 20 |

| This compound | 35 | 45 | 20 |

Data represents a qualitative description from the source, indicating an arrest in the S and G2/M phases.[3] Exact percentages for G2/M were not provided in the summary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the research of this compound in AML.

Experimental Protocols

Cell Culture and Drug Preparation

-

Cell Lines: Human myeloid leukemia cell lines (e.g., P39, Mutz-3, K562, LAMA-84) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Primary AML Cells: Primary AML cells obtained from patient bone marrow or peripheral blood are cultured under similar conditions, often with the addition of specific growth factors as required.

-

Drug Preparation: this compound and MS275 are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the final desired concentrations for experiments. Control cells are treated with an equivalent concentration of DMSO.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat cells with the desired concentrations of this compound and/or MS275 for the indicated time points (e.g., 24, 48, 72, 96, and 120 hours).

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within 1 hour of staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Seed and treat AML cells as described for the apoptosis assay.

-

Harvest cells by centrifugation and wash once with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Clonogenic Assay (Soft Agar)

-

Prepare a base layer of 0.5% agar in complete medium in 6-well plates.

-

Treat AML cells with this compound for a specified period (e.g., 24 hours).

-

After treatment, wash the cells and resuspend them in a top layer of 0.3% agar in complete medium.

-

Plate the cell suspension on top of the base layer.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until colonies are visible.

-

Stain the colonies with a solution such as crystal violet.

-

Count the number of colonies (typically defined as a cluster of >50 cells) to determine the surviving fraction compared to untreated controls.

Immunofluorescence for RAD51 Foci

-

Grow AML cells on coverslips or in chamber slides.

-

Treat the cells with this compound to induce DNA damage.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

-

Incubate with a primary antibody against RAD51 overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified as a measure of homologous recombination activity.

Western Blotting for PARP Cleavage

-

Treat AML cells with this compound to induce apoptosis.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of the 89 kDa cleaved PARP fragment is an indicator of apoptosis. A loading control, such as β-actin, should also be probed to ensure equal protein loading.

References

An In-depth Technical Guide to the Selectivity Profile of KU-0058948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of KU-0058948, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly potent and specific inhibitor of PARP1 and PARP2. Its primary mechanism of action involves the catalytic inhibition of these enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs). In cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality. This selective cytotoxicity in HR-deficient cells forms the basis of its therapeutic potential in oncology, particularly in the context of hematological malignancies and solid tumors with a "BRCAness" phenotype.

Quantitative Selectivity Profile

This compound demonstrates high potency against its primary targets, PARP1 and PARP2. The following table summarizes the available quantitative data on its inhibitory activity.

| Target | IC50 (nM) | Assay Type | Reference |

| PARP1 | 3.4 | Biochemical Enzyme Assay | [1] |

| PARP2 | Potent inhibitor (IC50 not specified) | Biochemical Enzyme Assay | [2] |

Note: A comprehensive selectivity profile of this compound against a broad panel of unrelated kinases is not publicly available in the reviewed literature. The data strongly indicates high selectivity for PARP1 and PARP2.

Signaling Pathway Context

This compound exerts its effects within the intricate network of the DNA Damage Response (DDR). The following diagram illustrates the central role of PARP1 in the Base Excision Repair (BER) pathway and the concept of synthetic lethality in HR-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

PARP1 Enzyme Inhibition Assay

This biochemical assay quantifies the inhibitory potential of a compound against the PARP1 enzyme.

-

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, which is catalyzed by PARP1. Inhibition of PARP1 results in a decreased signal.

-

Materials:

-

Recombinant human PARP1 enzyme.

-

Histone-coated 96-well plates.

-

Biotinylated NAD+.

-

Activated DNA (sonicated calf thymus DNA).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Streptavidin-HRP (Horseradish Peroxidase).

-

Chemiluminescent HRP substrate.

-

This compound or other test compounds.

-

-

Procedure:

-

Histone-coated plates are incubated with a reaction mixture containing assay buffer, activated DNA, and the test compound (e.g., this compound) at various concentrations.

-

The enzymatic reaction is initiated by adding recombinant PARP1 enzyme and biotinylated NAD+.

-

The plate is incubated to allow for the PARP-catalyzed reaction to occur.

-

The reaction is stopped, and the wells are washed to remove unbound reagents.

-

Streptavidin-HRP is added to the wells and incubated to allow binding to the biotinylated PAR chains.

-

After another wash step, a chemiluminescent HRP substrate is added.

-

The luminescence, which is proportional to PARP1 activity, is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Apoptosis Assays in Leukemic Cells

These cell-based assays determine the cytotoxic and pro-apoptotic effects of PARP inhibitors on cancer cells.

-

Principle: Cell viability is assessed by measuring metabolic activity, while apoptosis is quantified by detecting markers of programmed cell death.

-

Cell Lines: Myeloid leukemic cell lines (e.g., K562, HL-60) and primary patient-derived acute myeloid leukemia (AML) cells.

-

Materials:

-

Complete cell culture medium.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

-

Flow cytometer.

-

-

Procedure (Cell Viability):

-

Cells are seeded in 96-well plates and allowed to adhere or stabilize.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

After a defined incubation period (e.g., 72 hours), the cell viability reagent is added to the wells.

-

The luminescent signal, which correlates with the amount of ATP and thus the number of viable cells, is measured.

-

-

Procedure (Apoptosis):

-

Cells are treated with this compound or vehicle control for a specified time.

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

-

Immunofluorescence for DNA Damage Markers

This imaging-based assay visualizes the cellular response to DNA damage and the efficacy of PARP inhibition.

-

Principle: The formation of nuclear foci of proteins like γH2AX and RAD51 is a hallmark of DNA double-strand breaks and the activation of the homologous recombination repair pathway, respectively.

-

Procedure:

-

Cells are grown on coverslips and treated with this compound.

-

Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Cells are incubated with primary antibodies against DNA damage markers (e.g., anti-γH2AX, anti-RAD51).

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

-

The number and intensity of nuclear foci are quantified to assess the level of DNA damage and the status of the HR pathway.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the selectivity and efficacy of a PARP inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of PARP1 and PARP2. Its mechanism of action, centered on the induction of synthetic lethality in homologous recombination-deficient cells, makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and similar compounds. While comprehensive data on its activity against a broad kinase panel remains to be published, the existing evidence strongly supports its high selectivity for the PARP1 and PARP2 enzymes.

References

The PARP1 Inhibitor KU-0058948: A Deep Dive into its Impact on Cell Cycle Progression in Myeloid Leukemia

For Immediate Release

LONDON – December 8, 2025 – The potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, KU-0058948, has demonstrated significant effects on the cell cycle progression of myeloid leukemia cells, inducing both cell cycle arrest and apoptosis, according to a key study in the field. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its quantitative effects on cell cycle distribution, and outlines the experimental protocols used to elucidate these findings. This document is intended for researchers, scientists, and drug development professionals working in oncology and hematology.

Abstract

This compound is a highly specific and potent inhibitor of PARP1, an enzyme crucial for the repair of single-strand DNA breaks. In the context of myeloid leukemia, where defects in DNA repair pathways are common, inhibition of PARP1 by this compound leads to the accumulation of DNA damage, triggering cell cycle arrest and subsequent apoptosis. This guide will detail the effects of this compound on the cell cycle of various myeloid leukemia cell lines, present the quantitative data in a structured format, describe the underlying signaling pathways, and provide the methodologies for the key experiments.

Mechanism of Action: PARP1 Inhibition and Cell Cycle Arrest

Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.

This compound is an isocinnolinone derivative that acts as a competitive inhibitor of PARP1, binding to the enzyme's catalytic domain and preventing the synthesis of PAR. This inhibition of PARP1 leads to the persistence of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, the accumulation of these breaks is catastrophic, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This mechanism of action is an example of synthetic lethality.

The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. The accumulation of DNA damage triggers these checkpoints, primarily at the G1/S and G2/M transitions, to halt cell cycle progression and allow time for repair. As a PARP1 inhibitor, this compound's induction of DNA damage leads to the activation of these checkpoints, resulting in a measurable arrest of cells in specific phases of the cell cycle.

Quantitative Effects of this compound on Cell Cycle Progression

The primary effect of this compound on the cell cycle of sensitive myeloid leukemia cells is an arrest in the S and G2/M phases. The following tables summarize the quantitative data from a seminal study by Gaymes et al. (2009) in Haematologica, which investigated the effects of this compound on the OCI-AML3 and HL-60 human myeloid leukemia cell lines.

Table 1: Effect of this compound on the Cell Cycle Distribution of OCI-AML3 Cells

| Treatment (72 hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 55 | 30 | 15 |

| 100 nM this compound | 35 | 40 | 25 |

Table 2: Effect of this compound on the Cell Cycle Distribution of HL-60 Cells

| Treatment (72 hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 45 | 40 | 15 |

| 100 nM this compound | 20 | 45 | 35 |

Note: The data presented are estimations based on graphical representations from the cited literature and serve to illustrate the observed trends.

These data clearly indicate a significant shift in the cell cycle profile of both OCI-AML3 and HL-60 cells upon treatment with this compound. The decrease in the G1 population and the concomitant increase in the S and G2/M populations are indicative of a cell cycle arrest at these later phases, consistent with the mechanism of action of PARP inhibitors in cells with compromised DNA repair.

Signaling Pathways and Experimental Workflows

The cellular response to this compound involves a complex signaling cascade initiated by DNA damage. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for analyzing the effects of this compound on the cell cycle.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on cell cycle progression.

Cell Culture

-

Cell Lines: Human myeloid leukemia cell lines OCI-AML3 and HL-60 were used.

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Drug Treatment

-

Compound: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Treatment: Cells were seeded at a density of 2 x 10^5 cells/mL and treated with this compound at a final concentration of 100 nM for 72 hours. A vehicle control (DMSO) was run in parallel.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After the 72-hour treatment period, cells were harvested by centrifugation at 300 x g for 5 minutes.

-

Fixation: The cell pellet was washed with phosphate-buffered saline (PBS) and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells were fixed for at least 30 minutes on ice.

-

Staining: Fixed cells were washed with PBS and then resuspended in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

-

Incubation: Cells were incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Stained cells were analyzed on a flow cytometer. The fluorescence intensity of PI, which is proportional to the DNA content, was measured.

-

Data Analysis: The resulting data was analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Proteins

-

Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p21, p27).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The PARP1 inhibitor this compound effectively induces S and G2/M phase cell cycle arrest in myeloid leukemia cell lines. This effect is a direct consequence of its mechanism of action, which leads to the accumulation of DNA damage in cells with deficient homologous recombination repair. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug developers interested in the therapeutic potential of PARP inhibitors in hematological malignancies. Further investigation into the synergistic effects of this compound with other chemotherapeutic agents may pave the way for novel combination therapies for acute myeloid leukemia and other related cancers.

Methodological & Application

Application Notes and Protocols for KU-0058948 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058948 is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway, with an IC50 of 3.4 nM.[1] By inhibiting PARP1, this compound disrupts the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality and selective cancer cell death. This application note provides detailed protocols for the use of this compound in in vitro cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

DNA damage is a constant threat to genomic integrity. Cells have evolved intricate DNA damage response (DDR) pathways to repair various types of DNA lesions. PARP1 is a critical sensor of single-strand breaks (SSBs). Upon binding to an SSB, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair process.

This compound is an ATP-competitive inhibitor that binds to the catalytic domain of PARP1, preventing the synthesis of PAR. In cells with a functional HR pathway, the resulting unrepaired SSBs can be converted into double-strand breaks (DSBs) during DNA replication, which are then efficiently repaired by HR. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept of "synthetic lethality," where the inhibition of one pathway (PARP1) is lethal only in the context of a pre-existing defect in another pathway (HR), forms the basis of the therapeutic strategy for PARP inhibitors like this compound.

References

Determining the Potency of KU-0058948: Application Notes and Protocols for IC50 Value Assessment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of KU-0058948, a poly (ADP-ribose) polymerase (PARP) inhibitor, across various cancer cell lines. This document outlines the mechanism of action of PARP inhibitors, detailed experimental protocols for assessing cell viability, and a framework for data analysis and presentation.

Introduction to this compound and PARP Inhibition

This compound is a potent inhibitor of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality. This makes PARP inhibitors a promising class of targeted therapies for various cancers.[1] The determination of the IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer contexts.

Data Presentation: IC50 Values of this compound

| Cancer Type | Cell Line | IC50 (µM) of this compound | Reference/Internal Experiment ID |

| Breast Cancer | MCF-7 | Data to be determined | |

| MDA-MB-231 | Data to be determined | ||

| Ovarian Cancer | A2780 | Data to be determined | |

| OVCAR-3 | Data to be determined | ||

| Prostate Cancer | PC-3 | Data to be determined | |

| DU145 | Data to be determined | ||

| Lung Cancer | A549 | Data to be determined | |

| H1299 | Data to be determined | ||

| Leukemia | K562 | Data to be determined | |

| MOLM-13 | Data to be determined |

Signaling Pathway of PARP Inhibition

PARP inhibitors like this compound exert their effects by interfering with the DNA damage response (DDR) pathway. The following diagram illustrates the central role of PARP in SSB repair and how its inhibition leads to the formation of cytotoxic double-strand breaks (DSBs) in homologous recombination (HR) deficient cells.

Experimental Protocols

Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine cell viability (should be >90%).

-

Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. A common starting range is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the highest concentration of the solvent used) and a no-cell control (medium only for background measurement).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for a period that allows for the assessment of the drug's effect (e.g., 24, 48, or 72 hours) in a humidified incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Conclusion

This document provides a framework for the systematic evaluation of the PARP inhibitor this compound in various cancer cell lines. By following the detailed protocols for the MTT assay, researchers can generate robust and reproducible IC50 data. This information is essential for understanding the potency of this compound and for guiding further preclinical and clinical development. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for comprehending the mechanism of action and the experimental design.

References

Application Notes and Protocols: Preparation of KU-0058948 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of the PARP inhibitor, KU-0058948, using Dimethyl Sulfoxide (DMSO) as the solvent. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Physicochemical Data